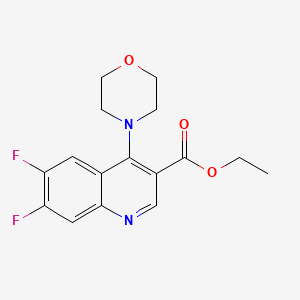
Ethyl 6,7-difluoro-4-morpholin-4-ylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,7-difluoro-4-morpholino-3-quinolinecarboxylate: is a chemical compound with the molecular formula C16H16F2N2O3 . It is a derivative of quinolinecarboxylate, featuring fluorine atoms at the 6 and 7 positions and a morpholino group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6,7-difluoro-4-morpholino-3-quinolinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative, which is then subjected to fluorination at the 6 and 7 positions.
Morpholino Group Introduction: The morpholino group is introduced at the 4 position through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial Production Methods: While specific industrial production methods for ethyl 6,7-difluoro-4-morpholino-3-quinolinecarboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds and altering the electronic properties of the compound.
Substitution: The fluorine atoms at the 6 and 7 positions can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinolinecarboxylates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound can be used as a fluorescent probe due to its unique electronic properties.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt their function.
Fluorescent Labeling: It can be used for fluorescent labeling of biomolecules, aiding in various biological assays and imaging techniques.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in disease pathways.
Industry:
Mechanism of Action
The mechanism of action of ethyl 6,7-difluoro-4-morpholino-3-quinolinecarboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their function. The morpholino group can further modulate the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application, whether it is antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate: This compound has an additional fluorine atom, which can alter its electronic properties and reactivity.
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid: This compound lacks the morpholino group, which can affect its binding properties and biological activity.
Uniqueness: Ethyl 6,7-difluoro-4-morpholino-3-quinolinecarboxylate is unique due to the presence of both fluorine atoms and the morpholino group.
Properties
Molecular Formula |
C16H16F2N2O3 |
|---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
ethyl 6,7-difluoro-4-morpholin-4-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H16F2N2O3/c1-2-23-16(21)11-9-19-14-8-13(18)12(17)7-10(14)15(11)20-3-5-22-6-4-20/h7-9H,2-6H2,1H3 |
InChI Key |
VBPUAOGBOPMKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)N3CCOCC3 |
solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















